![molecular formula C21H20N2O4 B2478795 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955767-47-2](/img/structure/B2478795.png)

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

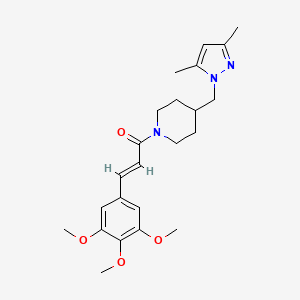

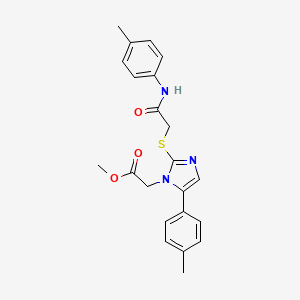

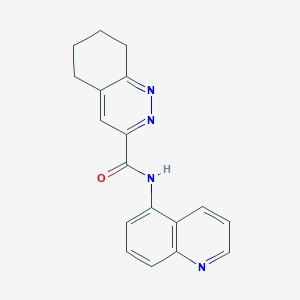

The compound is a complex organic molecule with a benzo[d][1,3]dioxole moiety and a tetrahydroisoquinoline moiety, both of which are common structures in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich benzo[d][1,3]dioxole moiety and the basic nitrogen in the tetrahydroisoquinoline moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the benzo[d][1,3]dioxole moiety might influence its solubility in organic solvents .Applications De Recherche Scientifique

Synthesis and Structural Derivatives

Research on N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide and its structural analogs has led to significant insights into the synthesis of constrained amino acid derivatives and heterocyclic carboxamides with potential applications in medicinal chemistry. For instance, Szakonyi et al. (2002) demonstrated the synthesis of doubly constrained 1-aminocyclopropane-1-carboxylic acid systems through a remarkable cyclopropanation process, yielding new types of heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002). This process is crucial for exploring the structural and functional versatility of cyclic compounds in drug discovery.

Multicomponent Reactions for Novel Compounds

The application of multicomponent reactions involving components related to the chemical structure has facilitated the synthesis of diverse carboxamide derivatives. Ghosh et al. (2019) described a multicomponent reaction for synthesizing dihydropyrrolo[2,1-a]isoquinolines, indicating the potential for creating complex molecules with therapeutic value (Ghosh, Kolle, Barak, Kant, & Batra, 2019).

Potential Antipsychotic Agents

In the development of antipsychotic agents, heterocyclic carboxamides, akin to the compound of interest, have been synthesized and evaluated. Norman et al. (1996) synthesized heterocyclic analogues and assessed their potential as antipsychotic agents through in vitro and in vivo evaluations, demonstrating the application of such compounds in addressing psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

Cycloaddition and Ring Formation

Cycloaddition reactions involving benzamides and methylenecyclopropanes, similar to the core structure of the compound , have been explored for their ability to form spiro dihydroisoquinolinones and azepinones. Cui, Zhang, and Wu (2013) reported an innovative Rh(III)-catalyzed C-H activation/cycloaddition process, highlighting the synthetic versatility and potential application of such reactions in generating novel biologically active compounds (Cui, Zhang, & Wu, 2013).

Orientations Futures

Mécanisme D'action

Target of Action

The compound, also known as N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .

Biochemical Pathways

The compound affects the biochemical pathway involving tubulin and microtubules. By suppressing tubulin polymerization or stabilizing microtubule structure, it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in cell cycle arrest, particularly at the S phase, and induces apoptosis in cancer cells . This leads to a reduction in cancer cell proliferation, contributing to its anticancer activity.

Propriétés

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c24-20(15-4-6-18-19(10-15)27-12-26-18)22-17-5-3-13-7-8-23(11-16(13)9-17)21(25)14-1-2-14/h3-6,9-10,14H,1-2,7-8,11-12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZDGKWRDOPYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2478716.png)

![4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride](/img/structure/B2478721.png)

![3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2478727.png)